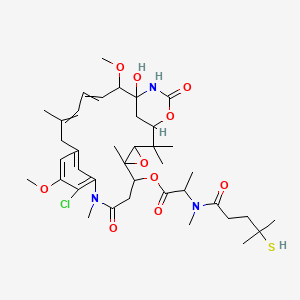

Maytansinoid DM4

Description

Properties

Molecular Formula |

C39H56ClN3O10S |

|---|---|

Molecular Weight |

794.4 g/mol |

IUPAC Name |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47) |

InChI Key |

SVVGCFZPFZGWRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Maytansinoid DM4 on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoid DM4, a potent anti-mitotic agent, is a critical component of several antibody-drug conjugates (ADCs) in clinical development. Its cytotoxic efficacy is primarily attributed to its interaction with tubulin, the fundamental building block of microtubules. This technical guide provides a comprehensive overview of the mechanism of action of DM4 on tubulin polymerization. It delves into the quantitative aspects of DM4-tubulin binding, its profound effects on microtubule dynamics, and the downstream signaling cascades that culminate in mitotic arrest and apoptosis. Detailed experimental protocols for key assays and visual representations of the underlying molecular processes are included to facilitate a deeper understanding and further research in this area.

Introduction to this compound

Maytansinoids are a class of ansa macrolides first isolated from the Ethiopian shrub Maytenus serrata.[] They are potent microtubule-targeting agents that exhibit high cytotoxicity against a wide range of tumor cell lines.[2][3] DM4 (ravtansine) is a synthetic, thiol-containing derivative of maytansine, designed for conjugation to monoclonal antibodies, forming ADCs.[][4] This targeted delivery strategy aims to enhance the therapeutic index of the highly potent maytansinoid by selectively delivering it to cancer cells, thereby minimizing systemic toxicity.[] The anticancer activity of DM4 is rooted in its ability to disrupt the dynamic nature of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation and cell division.[][5]

Core Mechanism: Inhibition of Tubulin Polymerization

The primary mechanism of action of DM4 is the inhibition of tubulin polymerization.[][5] DM4 binds to tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[4] This action is similar to that of vinca alkaloids, as maytansinoids bind at or near the vinca-binding site on β-tubulin.[]

Binding Affinity and Kinetics

The interaction between DM4 and tubulin is characterized by a high binding affinity. While specific binding constants for DM4 are not as readily available as for its close analog DM1, studies on maytansinoids demonstrate a strong interaction with tubulin. For instance, S-methyl DM1, a stable metabolite of DM1, binds to soluble tubulin with a dissociation constant (KD) in the sub-micromolar range, indicating a potent interaction.[6]

Quantitative Effects on Microtubule Assembly

The inhibitory effect of DM4 on microtubule polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). In vitro tubulin polymerization assays have shown that S-methyl DM4 inhibits microtubule assembly with an IC50 of approximately 1.7 ± 0.4 μmol/L.[6] This is a direct measure of its potency in preventing the formation of microtubule polymers from soluble tubulin dimers.

Disruption of Microtubule Dynamics

Beyond the inhibition of de novo polymerization, DM4 exerts a profound effect on the dynamic instability of existing microtubules. Microtubules are inherently dynamic structures that continuously undergo phases of growth (polymerization) and shrinkage (depolymerization), a process critical for their cellular functions.[6] DM4 potently suppresses this dynamic instability, even at concentrations below those required to cause a significant change in the total microtubule polymer mass.[6]

At a concentration of 100 nmol/L, S-methyl DM4 has been shown to suppress microtubule dynamic instability by 73%.[6] This suppression is a key contributor to the mitotic arrest induced by maytansinoids. The stabilization of microtubules prevents the proper formation and function of the mitotic spindle, leading to a halt in cell cycle progression.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of maytansinoids on tubulin and microtubules.

| Parameter | Maytansinoid | Value | Reference |

| IC50 (Microtubule Assembly) | S-methyl DM4 | 1.7 ± 0.4 µmol/L | [6] |

| Maytansine | 1 ± 0.02 µmol/L | [6] | |

| S-methyl DM1 | 4 ± 0.1 µmol/L | [6] | |

| Dissociation Constant (KD) (Binding to soluble tubulin) | Maytansine | 0.86 ± 0.2 µmol/L | [6] |

| S-methyl DM1 | 0.93 ± 0.2 µmol/L | [6] | |

| Dissociation Constant (KD) (Binding to microtubule high-affinity sites) | Tritiated S-methyl DM1 | 0.1 ± 0.05 µmol/L | [6] |

| Suppression of Dynamic Instability (at 100 nmol/L) | S-methyl DM4 | 73% | [6] |

| S-methyl DM1 | 84% | [6] | |

| Maytansine | 45% | [6] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

DM4 stock solution (in DMSO)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

Pre-warmed 96-well microplates

Procedure:

-

Prepare a stock solution of DM4 in DMSO.

-

On ice, reconstitute purified tubulin in GTB to a final concentration of 3-5 mg/mL.

-

Prepare a working solution of GTP by diluting the stock to 1 mM in GTB.

-

In a pre-chilled 96-well plate, add the desired concentrations of DM4 or DMSO (for the vehicle control).

-

To initiate polymerization, add the tubulin/GTP solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by analyzing the dose-dependent inhibition of the polymerization rate or the final polymer mass.

Microtubule Sedimentation Assay

This assay quantifies the amount of polymerized tubulin by separating microtubules (pellet) from unpolymerized tubulin dimers (supernatant) via centrifugation.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

-

GTP (1 mM final concentration)

-

DM4 stock solution (in DMSO)

-

Glycerol cushion (e.g., 60% glycerol in polymerization buffer)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment and reagents

Procedure:

-

Incubate tubulin with various concentrations of DM4 or DMSO in polymerization buffer containing GTP at 37°C for 30-60 minutes to allow for polymerization.

-

Carefully layer the reaction mixture over a pre-warmed glycerol cushion in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) at 37°C for 30-60 minutes to pellet the microtubules.

-

Carefully collect the supernatant.

-

Wash the pellet with warm polymerization buffer and then resuspend it in a suitable buffer.

-

Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for tubulin.

-

Quantify the amount of tubulin in each fraction to determine the percentage of polymerized tubulin at different DM4 concentrations.

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by DM4 triggers a cascade of cellular events, ultimately leading to cell death.

Mitotic Arrest

The primary consequence of DM4's action is the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. By disrupting microtubule dynamics, DM4 prevents the formation of a functional bipolar spindle and the correct attachment of chromosomes, leading to a sustained activation of the SAC and arrest of the cell cycle in mitosis.[7]

Induction of Apoptosis

Prolonged mitotic arrest induced by DM4 ultimately triggers programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) apoptotic pathway. The sustained mitotic arrest leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the effects of DM4 on tubulin and microtubules.

Conclusion

This compound is a highly potent microtubule-targeting agent that exerts its cytotoxic effects through a well-defined mechanism of action. By binding to tubulin, it inhibits microtubule polymerization and potently suppresses microtubule dynamics. This disruption of the essential microtubule network leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest. Ultimately, this sustained arrest triggers the intrinsic apoptotic pathway, culminating in cancer cell death. A thorough understanding of these molecular events, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and optimization of DM4-based ADCs and other microtubule-targeted therapies. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of this powerful class of compounds.

References

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Intracellular Trafficking of DM4-ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on a series of intricate cellular processes, beginning with binding to a target antigen on the cell surface, followed by internalization and intracellular trafficking to the appropriate subcellular compartment for payload release. This technical guide provides an in-depth exploration of the cellular uptake and intracellular trafficking of ADCs utilizing the maytansinoid payload DM4, a potent microtubule-disrupting agent.

This guide will detail the primary internalization pathways, the subsequent intracellular journey of DM4-ADCs, and the mechanisms of payload liberation. Furthermore, it will provide comprehensive experimental protocols for studying these processes and present quantitative data where available to inform the design and optimization of next-generation DM4-ADCs.

Cellular Uptake Mechanisms of DM4-ADCs

The journey of a DM4-ADC into a target cancer cell is initiated by its binding to a specific cell surface antigen. Following this binding event, the ADC-antigen complex is internalized through one or more endocytic pathways. The predominant mechanisms for ADC uptake are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][3]

Clathrin-Mediated Endocytosis (CME)

CME is a receptor-mediated process and a major entry route for many ADCs.[3] This pathway involves the recruitment of clathrin and adaptor proteins to the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.

Caveolae-Mediated Endocytosis

This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. While also a form of receptor-mediated endocytosis, it follows a distinct intracellular route compared to CME.[3]

Macropinocytosis

Macropinocytosis is a receptor-independent mechanism of fluid-phase uptake, where large volumes of extracellular fluid are engulfed into the cell through the formation of large vesicles known as macropinosomes.[3] This pathway can be a significant route of entry for some ADCs, particularly in certain cell types.

Intracellular Trafficking and Payload Release

Once internalized, the DM4-ADC embarks on a journey through the endosomal-lysosomal pathway. The acidic environment of the late endosomes and the enzymatic machinery of the lysosomes are crucial for the release of the cytotoxic DM4 payload.[2][4]

The ADC is first trafficked to early endosomes. From there, it can be sorted to late endosomes and subsequently fuse with lysosomes.[4] The low pH within these compartments and the presence of proteases facilitate the degradation of the antibody and/or cleavage of the linker, liberating the DM4 payload.[2][4]

Linker Chemistry: A Critical Determinant of Payload Release

The type of linker connecting the DM4 to the antibody plays a pivotal role in the mechanism and efficiency of payload release.

-

Cleavable Linkers: DM4 is often conjugated via cleavable linkers, such as disulfide-based linkers (e.g., SPDB - N-succinimidyl 4-(2-pyridyldithio)butyrate).[5][6] These linkers are designed to be stable in the bloodstream but are readily cleaved within the reducing environment of the cell, particularly in the endosomes and lysosomes, to release the active DM4.[5]

-

Non-Cleavable Linkers: Alternatively, non-cleavable linkers like SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are used.[2] With these linkers, the antibody must be fully degraded by lysosomal proteases to release the payload, which is typically attached to the linker and a single amino acid residue (e.g., Lysine-SMCC-DM4).[2]

Upon release, the DM4 payload can diffuse or be transported from the lysosome into the cytoplasm, where it binds to tubulin, disrupts microtubule dynamics, and ultimately leads to cell cycle arrest and apoptosis.[4] A metabolite of DM4, S-methyl-DM4, has also been shown to be a potent cytotoxic agent.[7]

Quantitative Data on DM4-ADC Processing

While specific kinetic parameters for DM4-ADCs are not extensively reported in a consolidated manner, data from studies on similar maytansinoid ADCs, such as a trastuzumab-maytansinoid ADC (TM-ADC), provide valuable insights. It is important to note that these values should be experimentally determined for each specific DM4-ADC construct.

| Parameter | Value (for TM-ADC) | Cell Lines | Reference |

| Internalization Half-life (t1/2) | 6 - 14 hours | BT-474, NCI-N87, SK-BR-3 | [4] |

| Degradation Half-life (t1/2) | 18 - 25 hours | BT-474, NCI-N87, SK-BR-3 | [4] |

| Net Internalization Rate Constant (ke) | Not explicitly available for DM4-ADCs. For TM-ADC, this would be derived from the half-life. | - | |

| Degradation Rate Constant (kdeg) | Not explicitly available for DM4-ADCs. For TM-ADC, this would be derived from the half-life. | - |

Experimental Protocols

A variety of experimental techniques are employed to study the cellular uptake and intracellular trafficking of DM4-ADCs. Below are detailed methodologies for key experiments.

Fluorescent Labeling of DM4-ADCs

To visualize and track ADCs within cells, they must be labeled with a fluorescent dye.

Protocol: Amine-Reactive Labeling of a DM4-ADC

-

Reagent Preparation:

-

Prepare a stock solution of the amine-reactive fluorescent dye (e.g., an NHS ester) in anhydrous DMSO at 10 mg/mL.

-

Prepare the DM4-ADC in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.

-

-

Conjugation Reaction:

-

Add the fluorescent dye stock solution to the ADC solution at a molar ratio of 10-20 moles of dye per mole of ADC.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

-

Purification:

-

Remove the unreacted dye by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled ADC.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled ADC at the excitation maximum of the dye and at 280 nm.

-

ADC Internalization Assay using Flow Cytometry

This assay quantifies the rate and extent of ADC internalization.

Protocol: pH-Sensitive Dye-Based Internalization Assay

-

Cell Preparation:

-

Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

-

ADC Labeling:

-

Label the DM4-ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces in acidic environments like endosomes and lysosomes, following the manufacturer's protocol.

-

-

Internalization Assay:

-

Treat the cells with the fluorescently labeled DM4-ADC at a desired concentration (e.g., 10 nM) in complete cell culture medium.

-

Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

For the 0-hour time point, incubate on ice to measure surface binding.

-

-

Flow Cytometry Analysis:

-

At each time point, wash the cells with cold PBS to stop internalization.

-

Harvest the cells using a non-enzymatic cell dissociation buffer.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence intensity over time corresponds to the amount of internalized ADC.

-

Confocal Microscopy for Intracellular Trafficking

Confocal microscopy allows for the visualization of the subcellular localization of ADCs.

Protocol: Co-localization with Lysosomes

-

Cell Preparation and ADC Treatment:

-

Seed cells on glass-bottom dishes or coverslips.

-

Treat the cells with a fluorescently labeled DM4-ADC (e.g., labeled with Alexa Fluor 488) for different time points.

-

-

Lysosome Staining:

-

During the last 30-60 minutes of the ADC incubation, add a lysosomal marker (e.g., LysoTracker Red) to the culture medium.

-

-

Imaging:

-

Wash the cells with fresh medium.

-

Image the live cells using a confocal microscope with appropriate laser lines and filters for the ADC and lysosomal marker.

-

-

Analysis:

-

Analyze the images for co-localization between the ADC and lysosomal signals to determine the extent of lysosomal trafficking.

-

Quantification of Intracellular DM4 and S-methyl-DM4 by LC-MS/MS

This method allows for the direct measurement of the released payload and its metabolite within the cell.

Protocol: Extraction and Analysis from Cell Lysates

-

Cell Treatment and Lysis:

-

Treat cells with the DM4-ADC for the desired time.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.

-

-

Sample Preparation:

-

Perform protein precipitation on the cell lysate (e.g., with acetonitrile).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an LC-MS/MS system.

-

Use a suitable C18 column and a gradient elution method with mobile phases such as water and acetonitrile with formic acid.

-

Detect and quantify DM4 and S-methyl-DM4 using multiple reaction monitoring (MRM) in positive ion mode.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in ADC uptake and trafficking can aid in understanding and experimental design.

Caption: General pathway of DM4-ADC cellular uptake and intracellular trafficking.

Caption: Workflow for a flow cytometry-based ADC internalization assay.

Caption: Workflow for quantifying intracellular DM4 and its metabolite.

Conclusion

A thorough understanding of the cellular uptake and intracellular trafficking of DM4-ADCs is paramount for the rational design and development of effective cancer therapies. This guide has provided a comprehensive overview of the key mechanisms, quantitative considerations, and detailed experimental protocols to aid researchers in this endeavor. By systematically investigating these cellular processes, scientists can optimize ADC properties, such as antibody selection, linker chemistry, and payload characteristics, to enhance tumor cell killing while minimizing off-target toxicities, ultimately leading to the development of safer and more potent ADCs for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Development of Fluorophore-Labeled Thailanstatin Antibody-Drug Conjugates for Cellular Trafficking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

Maytansinoid DM4: A Technical Guide for Drug Development Professionals

An in-depth technical guide on the chemical structure, properties, and experimental evaluation of the potent anti-cancer agent, Maytansinoid DM4.

Introduction

This compound, a semi-synthetic derivative of maytansine, is a highly potent microtubule-disrupting agent.[1] Its significant cytotoxicity has positioned it as a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] This guide provides a comprehensive overview of DM4's chemical structure, physicochemical properties, mechanism of action, and detailed protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound is a complex macrocyclic lactam. Its structure is characterized by a 19-membered ansa macrolide ring attached to a chlorinated benzene ring system.[2] The presence of a thiol group allows for its conjugation to monoclonal antibodies via cleavable linkers, a key feature for its application in ADCs.[1]

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H56ClN3O10S | [1][3] |

| Molecular Weight | 780.37 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO. Slightly soluble in chloroform and methanol. | [1][5] |

| Melting Point | Not available | |

| CAS Number | 799840-96-3 | [1][3] |

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6][7]

As a payload in an ADC, DM4 is designed to be selectively delivered to cancer cells that overexpress a specific target antigen on their surface. The ADC binds to the antigen and is internalized by the cell. Once inside, the linker is cleaved, releasing the active DM4, which can then exert its potent cytotoxic effect.[8]

References

- 1. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Maytansinoid DM4 in Inducing Mitotic Arrest and Apoptosis: A Technical Guide

Abstract

Maytansinoid DM4 (Ravtansine) is a highly potent, thiol-containing derivative of maytansine, engineered for its cytotoxic capabilities, particularly as a payload in Antibody-Drug Conjugates (ADCs).[1][2][3] Its anticancer activity is rooted in its function as a microtubule-targeted agent. DM4 disrupts microtubule dynamics, a process crucial for cell division, by binding to tubulin and suppressing its dynamic instability.[4][5] This interference leads to a halt in the cell cycle at the G2/M phase, an event known as mitotic arrest.[5][6] Prolonged arrest under these conditions activates the intrinsic, mitochondria-dependent apoptotic pathway, culminating in programmed cell death.[6][7] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DM4-induced mitotic arrest and apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for DM4 is the potent disruption of microtubule function.[2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin dimers. Their ability to rapidly grow and shrink, a property known as dynamic instability, is fundamental for the formation and function of the mitotic spindle, which segregates chromosomes during cell division.[8]

DM4 exerts its effect by binding to β-tubulin at or near the Vinca alkaloid binding site.[6][7][9] At sub-nanomolar concentrations, its principal effect is the powerful suppression of microtubule dynamic instability.[4][5][10] Rather than causing a large-scale depolymerization of microtubules, DM4 effectively freezes their dynamics, mitigating the rates of both growth (polymerization) and shortening (depolymerization). This suppression occurs at concentrations well below those required to alter the total microtubule polymer mass.[4][5] While higher micromolar concentrations of DM4 can inhibit tubulin polymerization outright, its potent cytotoxicity at picomolar to nanomolar levels is attributed to the suppression of dynamics.[4][11]

Induction of Mitotic Arrest

The suppression of microtubule dynamics by DM4 leads to the formation of abnormal mitotic spindles.[5] Without the ability to properly attach to and align chromosomes at the metaphase plate, the cell's mitotic checkpoint is activated. This results in a robust cell cycle arrest in the G2/M phase, specifically during prometaphase and metaphase.[5][10][12] This arrest prevents the cell from completing mitosis and dividing, effectively halting proliferation.[13]

Caption: Logical workflow of DM4's mechanism of action.

Triggering the Intrinsic Apoptotic Pathway

A cell cannot remain in a state of mitotic arrest indefinitely. Prolonged activation of the mitotic checkpoint due to irreparable spindle defects serves as a powerful signal to initiate programmed cell death, or apoptosis.[7] DM4-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway.[6][7]

This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[14][15] Mitotic arrest signaling tips the balance in favor of the pro-apoptotic proteins. This leads to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, forming pores in a process known as mitochondrial outer membrane permeabilization (MOMP).[16]

MOMP is a critical, often irreversible, step in apoptosis. It allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[7][16] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of a multi-protein complex called the apoptosome.[14] The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[17][18]

Caption: The intrinsic apoptosis signaling pathway activated by DM4.

Quantitative Data Summary

The biological effects of DM4 have been quantified across various experimental systems. The following tables summarize key data regarding its impact on microtubule dynamics and its cytotoxicity in cancer cell lines.

Table 1: Effects of S-methyl DM4 on Microtubule Dynamics (Data derived from in vitro studies using purified tubulin)

| Parameter | Control | 100 nmol/L S-methyl DM4 | Percent Suppression |

| Dynamicity | (Baseline) | Significantly Reduced | 73%[4] |

| Polymer Mass | (Baseline) | <3% Reduction | N/A[4] |

| Note: S-methyl DM4 is a stable metabolite of DM4 used for in vitro studies.[4] |

Table 2: Cytotoxicity (IC₅₀) of DM4 in Cancer Cell Lines (IC₅₀ represents the concentration required to inhibit cell viability by 50%)

| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference |

| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [19] |

| AML Cell Lines (CD123+) | Acute Myeloid Leukemia | 1 - 10 | [19] |

| MCF7 | Breast Cancer | IC₅₀ for mitotic arrest: 0.34 (as S-methyl DM1) | [5] |

Key Experimental Protocols

The characterization of DM4's activity relies on a suite of standard and specialized cell and molecular biology techniques. Detailed methodologies for the most common assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of DM4 in appropriate cell culture medium. Replace the existing medium with the DM4-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of the DM4 concentration and use a non-linear regression model (e.g., Hill slope) to calculate the IC₅₀ value.[19]

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DM4 (and a vehicle control) for a defined time (e.g., 24-48 hours).

-

Cell Harvest: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant, and pelleted by centrifugation.

-

Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.

-

Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the 4n peak indicates G2/M arrest.[5][20]

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis for Apoptotic and Cell Cycle Markers

This method is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of key regulators of apoptosis and the cell cycle.

-

Protein Extraction: Treat cells with DM4 as described above. Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., Cyclin B1, cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Conclusion

This compound is a formidable cytotoxic agent whose efficacy is derived from a precise and potent mechanism of action. By binding to tubulin, it suppresses microtubule dynamic instability, a property essential for mitotic spindle function.[4][5] This leads to a cascade of events beginning with mitotic arrest in the G2/M phase, which, when prolonged, culminates in the activation of the intrinsic apoptotic pathway and programmed cell death.[6][7] This well-defined mechanism, coupled with its high potency, makes DM4 an exceptionally effective payload for Antibody-Drug Conjugates, enabling the targeted destruction of cancer cells and representing a cornerstone of modern targeted chemotherapy strategies.[11][21]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adcreview.com [adcreview.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DM4 - Creative Biolabs [creative-biolabs.com]

- 10. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 12. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 16. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oncotarget.com [oncotarget.com]

- 21. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of Maytansinoid DM4 in Heterogeneous Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the bystander effect mediated by the maytansinoid payload DM4, a potent microtubule inhibitor used in antibody-drug conjugates (ADCs). Overcoming tumor heterogeneity is a critical challenge in cancer therapy, and the ability of an ADC's payload to kill adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect—is a key strategy to enhance therapeutic efficacy. This document details the underlying mechanisms, summarizes key quantitative data from preclinical studies, provides representative experimental protocols for assessing this effect, and illustrates the critical pathways and workflows.

Introduction to the Bystander Effect

Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen. However, many solid tumors exhibit heterogeneous antigen expression, meaning a single tumor can contain a mix of antigen-positive (Ag+) and antigen-negative (Ag-) cells.[1][] This heterogeneity can limit the efficacy of ADCs that only kill the cells they directly target.

The bystander effect offers a solution to this problem.[1] It occurs when the cytotoxic payload, after being released inside a target Ag+ cell, diffuses out and kills neighboring Ag- cells.[3] This expands the ADC's therapeutic reach beyond the directly targeted cell population. The capacity for bystander killing is not inherent to all ADCs; it is critically dependent on the properties of both the linker and the payload.[]

Mechanism of Action: From ADC Internalization to Bystander Killing

The bystander effect of a DM4-containing ADC is a multi-step process involving specific biochemical and physical properties of the conjugate. The payload's ability to traverse cell membranes is paramount.

Key Determinants:

-

Cleavable Linker: A cleavable linker (e.g., a disulfide or dipeptide linker) is essential.[4] These linkers are designed to be stable in circulation but are cleaved by enzymes (like cathepsins) or reducing agents (like glutathione) present in the intracellular environment of the tumor cell.[][3] This cleavage releases the DM4 payload in its unmodified, cell-permeable form. In contrast, non-cleavable linkers, such as the one used in Trastuzumab emtansine (T-DM1), release the payload with an attached amino acid residue (lysine-MCC-DM1), which is charged and cannot efficiently exit the cell, thus preventing a bystander effect.[1][4][5]

-

Payload Permeability: The released payload must be sufficiently lipophilic and non-polar to diffuse across the plasma membrane of the target cell into the extracellular space, and then into adjacent bystander cells.[][6] DM4 is a potent microtubule-disrupting agent.[] Following its release from a cleavable linker, it undergoes intracellular processing to form metabolites, such as S-methyl-DM4, which are highly membrane-permeable and capable of inducing the bystander effect.[7]

The following diagram illustrates the canonical pathway for the DM4-mediated bystander effect.

References

- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rsc.org [rsc.org]

In Vitro Potency of Free Maytansinoid DM4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of the free maytansinoid DM4, a potent microtubule-targeting agent. The document outlines its mechanism of action, summarizes its cytotoxic activity across various cell lines, provides detailed experimental protocols for assessing its potency, and visualizes key cellular pathways and workflows.

Introduction to this compound

Maytansinoids are a class of highly cytotoxic compounds that were first isolated from the plant Maytenus ovatus.[1] DM4 (N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) is a synthetic derivative of maytansine developed to have a thiol group, allowing for conjugation to targeting moieties such as monoclonal antibodies in antibody-drug conjugates (ADCs).[] However, understanding the intrinsic potency of the free, unconjugated DM4 payload is crucial for the development of effective cancer therapeutics.

The primary mechanism of action for maytansinoids is the disruption of microtubule dynamics.[1] By binding to tubulin, DM4 inhibits microtubule polymerization, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[][3]

In Vitro Potency of Free this compound

Free maytansinoids exhibit potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the sub-nanomolar range.[4] While comprehensive data for free DM4 is distributed across various studies, the available information, along with data from its close structural analogs, demonstrates its exceptional potency.

Below is a summary of reported in vitro potencies for maytansinoids in various cancer cell lines. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions, such as cell line passage number, incubation time, and the specific viability assay used.

| Cell Line | Cancer Type | Compound | IC50 | Citation |

| KB | Head and Neck | S-methyl-DM4 | 6.0 x 10⁻¹¹ M | [5] |

| BT474 | Breast | Maytansine | 0.42 nM | |

| BJAB | Lymphoma | Maytansine | 0.27 nM | |

| MCF7 | Breast | S-methyl DM1 | 330 pM | [6] |

| MCF7 | Breast | Maytansine | 710 pM | [6] |

Experimental Protocols for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following are detailed protocols for commonly used in vitro assays to determine the IC50 of free DM4.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

DM4 stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic growth phase culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of free DM4 in complete culture medium from the stock solution. A typical concentration range for maytansinoids would span from picomolar to nanomolar concentrations.

-

Remove the old medium from the wells and add 100 µL of the DM4 dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest DM4 concentration) and untreated control wells.

-

Incubate the plate for a desired exposure time (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTT but no cells).

-

Calculate the percentage of cell viability for each DM4 concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the DM4 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Resazurin (AlamarBlue) Assay

The resazurin assay is a fluorometric/colorimetric assay that also measures cell viability by quantifying metabolic activity.[9] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

-

DM4 stock solution (in DMSO)

-

Complete cell culture medium

-

Resazurin solution (e.g., 0.15 mg/mL in PBS)

-

96-well opaque-walled plates (for fluorescence)

-

Multichannel pipette

-

Microplate reader with fluorescence capabilities

Protocol:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay, using opaque-walled plates for fluorescence measurements.

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Resazurin Addition and Incubation:

-

Fluorescence Measurement:

-

Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and resazurin but no cells).

-

Calculate the percentage of cell viability for each DM4 concentration relative to the untreated control.

-

Plot the data and determine the IC50 value as described for the MTT assay.

-

Mechanism of Action and Signaling Pathways

The cytotoxic effect of DM4 is initiated by its interaction with the cellular cytoskeleton. The subsequent signaling cascade leads to programmed cell death, or apoptosis.

Microtubule Disruption

DM4 binds to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics is the primary cytotoxic mechanism.

Caption: DM4 binds to tubulin, inhibiting microtubule polymerization and dynamics.

Experimental Workflow for IC50 Determination

The process of determining the in vitro potency of DM4 follows a standardized workflow, from cell culture to data analysis.

Caption: Workflow for determining the IC50 value of free this compound.

Induction of Apoptosis Signaling Pathway

The mitotic arrest induced by DM4 triggers the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.

Caption: DM4-induced apoptosis is mediated by the intrinsic mitochondrial pathway.

Conclusion

Free this compound is a highly potent cytotoxic agent with sub-nanomolar in vitro activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and apoptosis. The experimental protocols provided herein offer robust methods for quantifying the in vitro potency of DM4 and similar cytotoxic compounds. A thorough understanding of the potency and mechanism of free DM4 is essential for the rational design and development of maytansinoid-based cancer therapies, including ADCs.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Maytansinoid DM4 stability and solubility characteristics

An In-depth Technical Guide to the Stability and Solubility Characteristics of Maytansinoid DM4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility characteristics of this compound, a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of its mechanism of action and analytical workflows.

Core Concepts: Stability and Solubility of DM4

This compound is a thiol-containing derivative of maytansine.[1] Its stability and solubility are critical parameters that influence its efficacy and safety profile as an ADC payload. While maytansinoids are generally considered to have good aqueous stability and reasonable aqueous solubility, specific formulation strategies are often necessary to optimize their delivery.[2][3]

Stability Profile

The stability of DM4 is a crucial factor, particularly in the context of an ADC, as premature release of the payload in circulation can lead to off-target toxicity.[4] The linker connecting DM4 to the antibody plays a significant role in its stability. For instance, sterically hindered disulfide linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), are designed to enhance the stability of the ADC in the bloodstream.[4]

Once internalized by target cells, ADCs are typically processed in lysosomes, leading to the release of DM4 or its metabolites.[5] A key and potently cytotoxic metabolite of DM4 is S-methyl-DM4, which is formed through the reduction of the disulfide linker and subsequent methylation.[5]

Storage Conditions: For long-term storage, a DM4-linker conjugate is recommended to be stored at -80°C for up to 6 months, protected from light and under a nitrogen atmosphere.[6]

Solubility Profile

The aqueous solubility of maytansinoids is a key attribute for their successful conjugation to antibodies without causing aggregation.[2] However, like many potent small molecules, DM4's solubility can be a limiting factor in formulation development.

Quantitative Data

The following tables summarize the available quantitative data on the stability and solubility of DM4.

Table 1: Solubility of this compound

| Solvent | Concentration | Temperature | Method | Reference |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (128.14 mM) | Not Specified | Not Specified | [7] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Data not publicly available | Not Specified | Shake-Flask | [8] |

Table 2: Stability and Potency of this compound and its Metabolite

| Parameter | Analyte | Value | Condition | Reference |

| Terminal Half-Life (in vivo, formation-limited) | DM4 | 8.7 days | Human pharmacokinetic study of an anti-CEACAM5 ADC | [9] |

| IC50 (Inhibition of microtubule assembly) | S-methyl DM4 | 1.7 ± 0.4 μmol/L | In vitro tubulin polymerization assay | [10] |

| Free DM4 in Human Plasma (from ADC) | DM4 | ~3% | 37°C over 24 hours | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and solubility of DM4.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[1][12][13]

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Mechanical shaker or agitator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm filter)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of solid DM4 to a known volume of PBS (pH 7.4) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantify the concentration of DM4 in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve with known concentrations of DM4 to determine the concentration in the saturated solution.

Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the simultaneous quantification of DM4 and its metabolite, S-methyl-DM4, in plasma.[11]

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 or equivalent with a Diode Array Detector (DAD).[11]

-

Column: Reversed-phase C18 column (e.g., GraceSmart RP18, 4.6 × 150 mm, 5 µm).[11]

-

Mobile Phase: Isocratic elution with a mixture of Milli-Q water and methanol (25:75, v/v), both containing 0.1% formic acid.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 40°C.[11]

-

Detection Wavelength: 254 nm.[11]

-

Injection Volume: 20 µL.[11]

Sample Preparation (from plasma):

-

To a plasma sample, add acetonitrile to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the residue in an appropriate solvent (e.g., N,N-Dimethylacetamide) for HPLC analysis.[11]

Stability Study Procedure:

-

Prepare solutions of DM4 in the desired buffer (e.g., PBS at various pH values).

-

Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

-

At specified time points, withdraw aliquots of the solutions.

-

Analyze the samples by HPLC to determine the remaining concentration of DM4 and the formation of any degradation products.

-

Calculate the degradation rate and half-life of DM4 under each condition.

Protocol for In Vitro Tubulin Polymerization Assay

This assay is used to determine the inhibitory effect of DM4 and its metabolites on microtubule formation.[10]

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., PEM buffer: 100 mmol/L PIPES, 1 mmol/L EGTA, 1 mmol/L MgSO4, pH 6.8)

-

This compound or its metabolites

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

-

Add various concentrations of DM4 or its metabolites to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

-

Initiate tubulin polymerization by adding GTP and incubating the mixture at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

The rate of polymerization and the steady-state polymer mass can be used to quantify the inhibitory activity of the compound. The IC50 value, the concentration required to inhibit tubulin polymerization by 50%, can then be determined.[10]

Visualizations

Mechanism of Action of this compound

The primary mechanism of action of DM4 is the inhibition of microtubule polymerization. By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Mechanism of action of this compound.

Experimental Workflow for DM4 Stability Assessment in Plasma

The following diagram illustrates a typical workflow for evaluating the stability of DM4 in a plasma matrix using HPLC analysis.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ricerca.unich.it [ricerca.unich.it]

- 12. bioassaysys.com [bioassaysys.com]

- 13. who.int [who.int]

Methodological & Application

Application Notes and Protocols for Conjugating Maytansinoid DM4 to Monoclonal Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. Maytansinoid DM4, a highly potent tubulin inhibitor, is a clinically relevant payload used in the development of ADCs for cancer therapy.[1][2] The conjugation of DM4 to a mAb results in an ADC that can selectively deliver the cytotoxic agent to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity.[2][3]

The therapeutic efficacy and safety of a DM4-ADC are critically dependent on several factors, including the choice of linker, the drug-to-antibody ratio (DAR), and the site of conjugation.[3][4] This document provides a detailed protocol for the conjugation of DM4 to monoclonal antibodies, covering the chemical principles, experimental procedures, and analytical methods for characterization.

Principle of DM4 Conjugation

The conjugation of DM4 to a monoclonal antibody typically involves a two-step process:

-

Antibody Modification: The mAb is first modified with a bifunctional linker. Common strategies target either the lysine residues on the antibody surface or the cysteine residues within the interchain disulfide bonds.[5]

-

Drug Conjugation: The thiol-containing DM4 payload is then conjugated to the activated linker on the antibody.[6]

The choice of linker is crucial as it influences the stability of the ADC in circulation and the mechanism of drug release at the target site. Cleavable linkers, such as those containing a disulfide bond (e.g., SPDB), are designed to release the drug in the reducing environment of the tumor cell, while non-cleavable linkers (e.g., SMCC) release the drug upon lysosomal degradation of the antibody.[][8]

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

DM4 (thiol-containing maytansinoid)

-

Bifunctional linker (e.g., SPDB or SMCC)

-

Reducing agent (e.g., TCEP for cysteine conjugation)

-

Organic co-solvent (e.g., Dimethylacetamide - DMA)

-

Reaction buffers (e.g., borate buffer, phosphate buffer)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification resin (e.g., Sephadex G25)

-

Analytical instruments (UV/Vis spectrophotometer, HPLC, Mass Spectrometer)

Protocol 1: Conjugation via Lysine Residues (using SPDB linker)

This protocol describes the conjugation of DM4 to the lysine residues of a mAb using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker.

-

Antibody Preparation:

-

Dialyze the mAb against a suitable buffer (e.g., PBS, pH 7.2-7.5) to remove any interfering substances.

-

Adjust the mAb concentration to 5-10 mg/mL.

-

-

Antibody Modification with SPDB:

-

Dissolve SPDB in an organic co-solvent like DMA.

-

Add a 5-10 fold molar excess of SPDB to the mAb solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

-

-

Removal of Excess Linker:

-

Purify the modified mAb using a desalting column (e.g., Sephadex G25) equilibrated with a suitable buffer (e.g., PBS, pH 6.5). This step removes the unreacted SPDB linker.

-

-

DM4 Conjugation:

-

Purification of the ADC:

Protocol 2: Site-Specific Conjugation via Cysteine Residues

This protocol outlines a method for site-specific conjugation of DM4 to engineered cysteine residues or reduced interchain disulfide bonds.

-

Antibody Reduction:

-

For antibodies with engineered cysteines or for targeting native interchain disulfides, a partial reduction is necessary.

-

Treat the mAb with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a controlled molar excess. The exact concentration and reaction time need to be optimized for each antibody to achieve the desired number of free thiols.

-

The reaction is typically carried out at room temperature for 1-2 hours.

-

-

Removal of Excess Reducing Agent:

-

Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with a degassed, nitrogen-purged buffer (e.g., PBS with EDTA) to prevent re-oxidation of the thiols.

-

-

DM4 Conjugation with a Maleimide-Containing Linker:

-

In this approach, a DM4-linker construct containing a maleimide group (e.g., DM4-SMCC) is used.

-

Dissolve the DM4-linker in an organic co-solvent like DMA.

-

Add a slight molar excess of the DM4-linker to the reduced mAb.

-

Incubate the reaction at room temperature for 2-4 hours under a nitrogen atmosphere.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.

-

Purify the DM4-ADC using a desalting column (e.g., Sephadex G25) as described in the previous protocol.

-

Characterization of DM4-ADC

Accurate characterization of the DM4-ADC is crucial to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that defines the average number of DM4 molecules conjugated to each antibody.[4]

-

UV/Vis Spectroscopy: This is a common and straightforward method to determine the average DAR.[11] It involves measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength where the drug has a characteristic absorbance (e.g., 252 nm for maytansinoids). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[11][]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that can separate ADC species with different numbers of conjugated drugs.[13] The weighted average of the peak areas corresponding to each drug-loaded species can be used to calculate the average DAR.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the determination of the exact mass of the different ADC species and thus the distribution of drug loads.[3][5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of DM4-ADCs.

| Parameter | Lysine Conjugation (e.g., Ab-SPDB-DM4) | Site-Specific Cysteine Conjugation | Reference |

| Target DAR | 3.5 | 2 or 4 | [14] |

| Achieved Average DAR | 3.4 | Homogeneous 2 or 4 | [14] |

| Conjugation Efficiency | Variable, produces a heterogeneous mixture | High, produces a homogeneous product | [14] |

| Monomer Content | >95% | >98% | [14] |

| Analytical Method | Information Provided | Key Considerations | Reference |

| UV/Vis Spectroscopy | Average DAR | Requires accurate extinction coefficients for both mAb and drug. | [11] |

| HIC-HPLC | DAR distribution, average DAR, purity | Method development is required to achieve good separation. | [10][13] |

| LC-MS | Exact mass of ADC species, DAR distribution, identification of by-products | Can be complex for heterogeneous mixtures. Deglycosylation may be required. | [3][5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the conjugation of DM4 to a monoclonal antibody.

Signaling Pathway of DM4-ADC Action

Caption: Mechanism of action of a DM4-antibody-drug conjugate (ADC).

References

- 1. adcreview.com [adcreview.com]

- 2. benchchem.com [benchchem.com]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpst.cz [hpst.cz]

- 5. agilent.com [agilent.com]

- 6. cellmosaic.com [cellmosaic.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. bionlp.nlm.nih.gov [bionlp.nlm.nih.gov]

Choosing the Right Linker for Maytansinoid DM4 Antibody-Drug Conjugates: A Detailed Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM4, a potent microtubule-targeting agent, is a widely utilized cytotoxic payload in the development of antibody-drug conjugates (ADCs). The efficacy and safety of a DM4-ADC are critically dependent on the linker that connects the antibody to the DM4 payload. The linker's properties dictate the ADC's stability in circulation, its drug release mechanism, and its overall therapeutic index. This document provides a detailed guide to selecting the appropriate linker for DM4-ADCs, with a focus on the two most common types: cleavable disulfide linkers and non-cleavable thioether linkers.

The ideal linker for an ADC should be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon internalization into the target cancer cell, the linker should efficiently release the active drug.[3] Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of drug release and, consequently, different impacts on the ADC's performance.[4][5]

Linker Technologies for DM4-ADCs

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of a DM4-ADC. This choice influences the ADC's mechanism of action, potency, and potential for bystander killing.

Cleavable Linkers: Disulfide Linkers

Disulfide linkers, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), are designed to be cleaved in the reducing environment of the cell.[6] The intracellular concentration of reducing agents like glutathione is significantly higher than in the bloodstream, leading to selective cleavage of the disulfide bond and release of the DM4 payload within the target cell.[7][8]

-

Mechanism of Action: Disulfide linkers exploit the differential in reducing potential between the extracellular environment and the intracellular cytoplasm.[] Once the ADC is internalized, the disulfide bond is reduced, releasing the thiol-containing active metabolite of DM4.[10]

-

Advantages:

-

Bystander Effect: The released, cell-permeable DM4 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[11][12] This can be particularly advantageous in tumors with heterogeneous antigen expression.

-

Potent Metabolites: The released DM4 and its metabolites are highly cytotoxic.[10]

-

-

Disadvantages:

-

Potential for Premature Release: Disulfide linkers can be susceptible to some degree of cleavage in the circulation, which could lead to off-target toxicity.[13][14] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[13][14] For instance, the SPDB linker is more hindered and thus more stable than less hindered disulfide linkers.[15]

-

Non-Cleavable Linkers: Thioether Linkers

Non-cleavable linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond between the antibody and DM4.[3][16] The release of the drug from these ADCs relies on the complete proteolytic degradation of the antibody in the lysosome following internalization.[3][17]

-

Mechanism of Action: After the ADC is internalized and trafficked to the lysosome, the antibody portion is degraded by lysosomal proteases, releasing the DM4 payload still attached to the linker and a single amino acid residue (lysine).[10]

-

Advantages:

-

High Plasma Stability: Thioether linkers are generally more stable in the circulation compared to disulfide linkers, leading to a lower risk of premature drug release and associated off-target toxicity.[18][19]

-

Reduced Off-Target Toxicity: The charged nature of the released lysine-linker-DM4 metabolite limits its ability to diffuse across cell membranes, thereby minimizing the bystander effect and reducing the potential for toxicity to neighboring healthy cells.[11][17]

-

-

Disadvantages:

-

Lack of Bystander Effect: The limited cell permeability of the active metabolite means that non-cleavable linker-ADCs are less effective at killing adjacent antigen-negative cells.[17]

-

Dependence on Lysosomal Degradation: The efficacy of these ADCs is entirely dependent on efficient internalization and lysosomal processing.

-

Quantitative Data Summary

The choice of linker significantly impacts the in vitro and in vivo properties of a DM4-ADC. The following tables summarize key quantitative data comparing disulfide and thioether linked DM4-ADCs.

Table 1: In Vitro Cytotoxicity of DM4-ADCs

| Linker Type | Linker Example | Target Cell Line | IC50 (ng/mL) | Reference |

| Disulfide (Cleavable) | SPDB-DM4 | CanAg-positive cells | ~1-10 | [] |

| Thioether (Non-cleavable) | SMCC-DM1 | HER2-positive cells | ~10-100 | [3] |

Table 2: In Vivo Efficacy of DM4-ADCs in Xenograft Models

| Linker Type | Linker Example | Xenograft Model | Efficacy | Reference |

| Disulfide (Cleavable) | huC242-SPDB-DM4 | CanAg-positive tumors | High anti-tumor activity | [][10] |

| Thioether (Non-cleavable) | huC242-SMCC-DM1 | CanAg-positive tumors | Lower anti-tumor activity than disulfide-linked | [10] |

Table 3: Pharmacokinetic Properties of DM4-ADCs

| Linker Type | Linker Example | Key Pharmacokinetic Parameter | Observation | Reference |

| Disulfide (Cleavable) | SPP-DM1 (less hindered) | Clearance | Higher clearance | [19] |

| Disulfide (Cleavable) | SPDB-DM4 (more hindered) | Clearance | Lower clearance | [14][15] |

| Thioether (Non-cleavable) | MCC-DM1 | Clearance | Similar to highly hindered disulfide linkers | [19] |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the development and evaluation of DM4-ADCs.

Protocol 1: Conjugation of DM4 to an Antibody

This protocol describes the conjugation of a thiol-containing DM4 derivative to a monoclonal antibody via either a disulfide or a thioether linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

DM4 derivative with a free thiol group

-

Linker-payload reagent (e.g., SPDB-DM4 or SMCC-DM4) dissolved in an organic solvent like DMSO[20]

-

Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (for cysteine conjugation)

-

Reaction buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent (e.g., TCEP). Incubate for a defined period at a specific temperature to achieve the desired level of reduction.

-

If conjugating to lysines, ensure the antibody is in an amine-free buffer at a slightly basic pH (e.g., pH 8.0-8.5) to facilitate the reaction with NHS-ester containing linkers.[]

-

-

Linker-Payload Reaction:

-

Dissolve the linker-DM4 reagent in DMSO to a final concentration of 10 mg/mL.[22]

-

Add the dissolved linker-DM4 to the prepared antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature or 4°C, protected from light.

-

-

Quenching the Reaction:

-